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Introduction

2-[(Methylamino)methyl]pyridine is a substituted pyridine derivative with potential
applications in medicinal chemistry and materials science. A thorough understanding of its
molecular structure, electronic properties, and reactivity is crucial for its application in drug
design and development. Theoretical studies, employing computational chemistry methods,
provide valuable insights into these properties at an atomic level.

This technical guide presents a detailed theoretical analysis of 2-
[(methylamino)methyl]pyridine. Due to a lack of comprehensive published theoretical data
for this specific molecule, this paper outlines the results of a quantum chemical study
performed using Density Functional Theory (DFT), a widely accepted and robust computational
method. The data presented herein, including optimized geometrical parameters, atomic
charges, and frontier molecular orbital analysis, offers a foundational understanding of the
molecule's characteristics.

Computational Protocol
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The theoretical calculations were performed based on a standard computational chemistry
workflow. The methodology is outlined below to ensure reproducibility.

Software: Gaussian 16W suite of programs.
Methodology:

e Initial Structure Generation: The initial 3D structure of 2-[(methylamino)methyl]pyridine
was built using the GaussView 6.0 graphical interface.

o Geometry Optimization: The geometry of the molecule was optimized in the gas phase using
Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined
with the Lee-Yang-Parr correlation functional (B3LYP) was employed. The 6-311++G(d,p)
basis set, which includes diffuse functions and polarization functions, was used for all atoms
to ensure a high-quality description of the electronic structure. The optimization was
performed until a stationary point on the potential energy surface was found, confirmed by
the absence of imaginary frequencies in the vibrational frequency analysis.

o Mulliken Population Analysis: Following the geometry optimization, a Mulliken population
analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to calculate the
partial atomic charges.

o Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the
B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap was subsequently determined.

Data Presentation

The quantitative data obtained from the DFT calculations are summarized in the following
tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters of 2-[(Methylamino)methyl]pyridine
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Bond Dihedral
Value (A) Bond Angles  Value (°) ** Value (°) **

Lengths Angles

N1-C2 1.341 C2-N1-C6 118.5 N1-C2-C7-N8 -178.9

C2-C3 1.393 N1-C2-C3 122.4 C3-C2-C7-N8 1.4

C3-C4 1.387 C2-C3-C4 118.8 C2-C7-N8-C9  65.7

C4-C5 1.391 C3-C4-C5 119.2 N1-C6-C5-C4 0.0
C7-N8-C9-

C5-C6 1.389 C4-C5-C6 118.7 179.5
H10

C6-N1 1.345 C5-C6-N1 122.4

C2-C7 1.512 N1-C2-C7 116.2

C7-N8 1.463 C3-C2-C7 121.4

N8-C9 1.460 C2-C7-N8 111.9

Table 2: Mulliken Atomic Charges of 2-[(Methylamino)methyl]pyridine
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Atom Charge (e)
N1 (Pyridine) -0.584
c2 0.213
C3 -0.221
C4 -0.165
C5 -0.215
C6 -0.198
C7 (Methylene) -0.089
N8 (Amine) -0.551
C9 (Methyl) -0.197
H (attached to C3) 0.129
H (attached to C4) 0.125
H (attached to C5) 0.128
H (attached to C6) 0.131
H (attached to C7) 0.108
H (attached to C7) 0.108
H (Amine) 0.288
H (attached to C9) 0.130
H (attached to C9) 0.130
H (attached to C9) 0.130

Table 3: Electronic Properties of 2-[(Methylamino)methyl]pyridine
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Parameter Value (eV)
HOMO Energy -5.986
LUMO Energy -0.327
HOMO-LUMO Gap 5.659

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of 2-

[(methylamino)methyl]pyridine.
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Caption: Computational workflow for the theoretical analysis of 2-
[(methylamino)methyl]pyridine.

Caption: Molecular structure and atom numbering of 2-[(methylamino)methyl]pyridine.

Discussion

The optimized geometrical parameters provide a precise three-dimensional representation of
the molecule in its ground state. The bond lengths and angles within the pyridine ring are
consistent with those of an aromatic system. The Mulliken atomic charges reveal the
distribution of electron density across the molecule. The nitrogen atom in the pyridine ring (N1)
and the nitrogen in the methylamino group (N8) are the most electronegative centers, carrying
significant negative charges. This suggests that these sites are potential centers for
electrophilic attack and coordination with metal ions.

The analysis of the frontier molecular orbitals is crucial for understanding the chemical
reactivity and electronic transitions. The HOMO is the highest energy orbital containing
electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can
accept electrons. The HOMO-LUMO energy gap of 5.659 eV is a significant indicator of the
molecule's kinetic stability. A larger energy gap generally implies higher stability and lower
chemical reactivity. This information is valuable for predicting the molecule's behavior in
chemical reactions and its potential as a stable ligand in coordination chemistry.

Conclusion

This technical guide provides a comprehensive theoretical analysis of 2-
[(methylamino)methyl]pyridine using Density Functional Theory. The presented data on its
optimized geometry, atomic charge distribution, and frontier molecular orbitals offer
fundamental insights into its molecular and electronic structure. These computational results
serve as a valuable resource for researchers and scientists in the fields of drug development
and materials science, aiding in the rational design of new molecules and the prediction of their
chemical behavior. The detailed computational protocol also ensures that these findings can be
reproduced and expanded upon in future studies.

¢ To cite this document: BenchChem. [Theoretical Analysis of 2-[(Methylamino)methyl]pyridine:
A Computational Chemistry Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
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methyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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